Cas no 2229664-54-2 (4-(pent-2-en-1-yl)piperidine)

4-(Pent-2-en-1-yl)piperidine is a versatile intermediate in organic synthesis, characterized by its piperidine core and pentenyl side chain. This compound is particularly valuable in pharmaceutical and agrochemical research due to its structural flexibility, enabling modifications for bioactive molecule development. The unsaturated pentenyl group offers reactivity for further functionalization, such as hydrogenation or cross-coupling reactions, enhancing its utility in scaffold diversification. Its piperidine moiety is a common pharmacophore, contributing to interactions with biological targets. The compound’s stability under standard conditions and compatibility with common reagents make it a practical choice for synthetic applications. Suitable for use in medicinal chemistry and material science, it provides a reliable building block for complex molecular architectures.
4-(pent-2-en-1-yl)piperidine structure
4-(pent-2-en-1-yl)piperidine structure
Product Name:4-(pent-2-en-1-yl)piperidine
CAS No:2229664-54-2
MF:C10H19N
MW:153.26456284523
CID:6327185
PubChem ID:165784164
Update Time:2025-05-21

4-(pent-2-en-1-yl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(pent-2-en-1-yl)piperidine
    • EN300-1764525
    • 2229664-54-2
    • Inchi: 1S/C10H19N/c1-2-3-4-5-10-6-8-11-9-7-10/h3-4,10-11H,2,5-9H2,1H3/b4-3+
    • InChI Key: BOASKWSHDCEGMX-ONEGZZNKSA-N
    • SMILES: N1CCC(C/C=C/CC)CC1

Computed Properties

  • Exact Mass: 153.151749610g/mol
  • Monoisotopic Mass: 153.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 12Ų

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Additional information on 4-(pent-2-en-1-yl)piperidine

4-(Pent-2-en-1-yl)piperidine: A Comprehensive Overview of CAS No. 2229664-54-2

4-(Pent-2-en-1-yl)piperidine (CAS No. 2229664-54-2) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound, characterized by its piperidine ring and a pent-2-en-1-yl substituent, exhibits a range of biological activities that make it a valuable candidate for various research and development endeavors.

The chemical structure of 4-(pent-2-en-1-yl)piperidine consists of a six-membered nitrogen-containing ring (piperidine) with a pentenyl group attached at the 4-position. The presence of the double bond in the pentenyl chain adds a degree of unsaturation, which can influence the compound's reactivity and biological properties. This structural feature has been the focus of numerous studies aimed at understanding its role in various chemical reactions and biological processes.

In recent years, the synthesis and characterization of 4-(pent-2-en-1-yl)piperidine have been extensively explored. One notable method involves the reaction of 4-piperidinone with an appropriate alkyne or alkene, followed by reduction to form the desired product. This approach has been optimized to achieve high yields and purity, making it suitable for large-scale production. The synthetic route not only highlights the versatility of piperidine derivatives but also underscores their importance in the development of new pharmaceuticals.

The biological activities of 4-(pent-2-en-1-yl)piperidine have been the subject of several studies, with a particular focus on its potential as a therapeutic agent. Research has shown that this compound exhibits moderate to strong activity against various enzymes and receptors, making it a promising lead for drug discovery. For instance, studies have demonstrated that 4-(pent-2-en-1-yl)piperidine can act as an inhibitor of specific enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases.

In addition to its enzymatic inhibition properties, 4-(pent-2-en-1-yl)piperidine has also been investigated for its effects on central nervous system (CNS) disorders. Preclinical studies have indicated that this compound can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. These findings suggest that 4-(pent-2-en-1-yl)piperidine may have therapeutic potential in conditions such as depression, anxiety, and neurodegenerative diseases.

The pharmacokinetic properties of 4-(pent-2-en-1-yl)piperidine have also been studied to evaluate its suitability as a drug candidate. Initial results indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its ability to cross the blood-brain barrier (BBB) efficiently is particularly noteworthy, as this property is crucial for CNS-targeted therapies.

To further enhance the therapeutic potential of 4-(pent-2-en-1-yl)piperidine, researchers are exploring various structural modifications and derivatization strategies. These efforts aim to optimize the compound's potency, selectivity, and safety profile. For example, introducing additional functional groups or altering the length and nature of the alkene substituent can significantly impact the compound's biological activity and pharmacological properties.

The safety profile of 4-(pent-2-en-1-yl)piperidine is another critical aspect being investigated. Preclinical toxicity studies have shown that this compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, ongoing research is necessary to fully understand its long-term safety and potential side effects in humans.

In conclusion, 4-(pent-2-en-1-yl)piperidine (CAS No. 2229664-54-2) represents a promising compound with diverse applications in medicinal chemistry and drug discovery. Its unique structural features and favorable biological activities make it an attractive candidate for further development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.

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